1-(2-methoxyethyl)-1H-indol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)indol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEXVGIHPYZFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095573-80-0 | |
| Record name | 1-(2-methoxyethyl)-1H-indol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis of 6 Nitroindole:
Several methods for the synthesis of nitroindoles have been reported. rsc.orgacs.org For industrial applications, a process that avoids harsh reagents and complex purification steps is preferable. A practical method involves the nitration of a suitable indole (B1671886) precursor. However, direct nitration of indole can lead to a mixture of isomers and is often difficult to control on a large scale.
A more controlled and scalable approach could involve the synthesis of the indole ring from a pre-functionalized benzene (B151609) derivative. For instance, the Leimgruber-Batcho indole synthesis, which utilizes o-nitrotoluenes as starting materials, can be adapted for the synthesis of 6-nitroindole (B147325). While specific scalable syntheses for 6-nitroindole are not extensively detailed in publicly available literature, the principles of process chemistry suggest that a route starting from readily available and inexpensive materials like 4-nitrotoluene (B166481) would be advantageous.
N Alkylation of the Indole Ring:
The introduction of the 2-methoxyethyl group onto the indole (B1671886) nitrogen is a crucial step. Several methods for the N-alkylation of indoles are known and can be adapted for scalable production. google.commdpi.comyoutube.comgoogle.comnih.gov
One common and industrially feasible method is the reaction of the indole with an alkylating agent in the presence of a base. youtube.comgoogle.com In this case, 6-nitroindole (B147325) would be reacted with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide) in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. For large-scale operations, the use of less hazardous and more environmentally friendly solvents and bases would be a key consideration.
An alternative, metal-free reductive N-alkylation has been developed using aldehydes as the alkylating agent and a silane (B1218182) as the reductant. nih.gov This method could involve the reaction of 6-nitroindole with 2-methoxyacetaldehyde in the presence of a reducing agent like triethylsilane (Et3SiH). This approach offers the advantage of avoiding the use of potentially toxic alkyl halides. A study demonstrated the successful application of this method on a 100 mmol scale, indicating its potential for scalability. nih.gov
A one-pot method for the concomitant N-alkylation and aromatization of indolines to N-substituted indoles has also been reported. researchgate.net This could involve the N-alkylation of 6-nitroindoline (B33760) with a 2-methoxyethyl halide, followed by in-situ oxidation to the corresponding indole.
Reduction of the Nitro Group:
Electrophilic Aromatic Substitution on the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of substitution is governed by the ability of the heterocyclic nitrogen to stabilize the resulting cationic intermediate, known as the Wheland intermediate.
Regioselectivity Studies
For most indoles, electrophilic substitution preferentially occurs at the C3 position of the pyrrole (B145914) ring. This preference is attributed to the fact that attack at C3 allows the positive charge in the intermediate to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. In contrast, attack at C2 would lead to a less stable intermediate where the benzene ring's aromatic sextet is disrupted.
In the case of 1-(2-methoxyethyl)-1H-indol-6-amine, the presence of the activating 6-amino group further enhances the electron density of the indole nucleus, making it even more reactive towards electrophiles. While direct regioselectivity studies on this specific compound are not extensively documented, it is anticipated that it will follow the general trend of C3-substitution for typical electrophilic reactions such as the Vilsmeier-Haack, Mannich, and Friedel-Crafts reactions.
However, under strongly acidic conditions, protonation of the C3 position can occur, leading to subsequent substitution at other positions, often C5 or C7, directed by the 6-amino group. The N-substituent can also play a role in directing substitution, although its electronic effect is generally less pronounced than that of ring substituents.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Vilsmeier-Haack | POCl₃, DMF | 1-(2-methoxyethyl)-6-amino-1H-indole-3-carbaldehyde |
| Nitration | HNO₃, H₂SO₄ | Complex mixture, potential for oxidation and substitution at various positions |
| Sulfonation | SO₃, pyridine (B92270) | 1-(2-methoxyethyl)-6-amino-1H-indole-3-sulfonic acid |
Note: The predictions in this table are based on general principles of indole chemistry, as specific experimental data for this compound is limited.
Influence of N-Substitution on Reactivity
Furthermore, the ether oxygen in the N-substituent could potentially coordinate with Lewis acidic reagents, which might alter the reaction pathway or selectivity. Studies on N-alkoxyalkylindoles have shown that the N-substituent generally does not alter the inherent C3-regioselectivity of the indole nucleus in most electrophilic substitution reactions.
Reactions at the Amine Functional Group
The 6-amino group is a versatile functional handle that can undergo a variety of chemical transformations.
Nucleophilic Reactions and Derivatization
The primary amino group at the C6 position behaves as a typical aromatic amine and can readily undergo nucleophilic reactions. These include acylation, sulfonylation, and alkylation to form a wide range of derivatives. The synthesis of various amide and sulfonamide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships.
For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. Similarly, treatment with sulfonyl chlorides would afford sulfonamides. Diazotization of the 6-amino group is also possible, leading to a diazonium salt which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups.
Table 2: Representative Derivatization Reactions at the 6-Amino Group
| Reaction | Reagents | Product Type |
| Acylation | Acetyl chloride, pyridine | N-(1-(2-methoxyethyl)-1H-indol-6-yl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride, Et₃N | N-(1-(2-methoxyethyl)-1H-indol-6-yl)-4-methylbenzenesulfonamide |
| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | 1-(2-methoxyethyl)-1H-indol-6-yl diazonium chloride |
Note: The reactions listed are standard transformations for aromatic amines and are expected to be applicable to this compound.
Oxidative Transformations and Stability
Aromatic amines, particularly those on electron-rich rings like indole, can be susceptible to oxidation. nih.gov The 6-aminoindole (B160974) system can undergo oxidative coupling or polymerization, especially in the presence of strong oxidizing agents or under aerobic conditions, which can lead to the formation of colored byproducts. nih.gov The stability of this compound would therefore be a consideration in its synthesis, purification, and storage, likely requiring an inert atmosphere to prevent degradation.
The N-(2-methoxyethyl) substituent is not expected to significantly alter the inherent oxidative susceptibility of the 6-aminoindole core, although it may influence the properties of any resulting polymeric materials.
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and these methods are highly applicable to the functionalization of the indole nucleus. For this compound, these reactions can be employed to form new carbon-carbon and carbon-nitrogen bonds at various positions, typically after prior halogenation of the indole ring.
Common palladium-catalyzed reactions include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govnih.govwikipedia.orgwikipedia.org For instance, a bromo or iodo substituent could be introduced at a specific position on the indole ring (e.g., C3, C4, C5, or C7) and then subjected to cross-coupling conditions. The 6-amino group itself can also participate directly in Buchwald-Hartwig amination reactions with aryl halides to form diarylamines.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst/Ligand System (Typical) | Product Type |
| Suzuki Coupling | Halo-1-(2-methoxyethyl)-1H-indol-6-amine + Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted this compound |
| Heck Reaction | Halo-1-(2-methoxyethyl)-1H-indol-6-amine + Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Alkenyl-substituted this compound |
| Sonogashira Coupling | Halo-1-(2-methoxyethyl)-1H-indol-6-amine + Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted this compound |
| Buchwald-Hartwig Amination | This compound + Aryl halide | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Aryl-1-(2-methoxyethyl)-1H-indol-6-amine |
Note: The feasibility and efficiency of these reactions would depend on the specific position of the halogen and the reaction conditions employed. The table provides a general overview of potential applications.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgfishersci.co.uk This reaction is instrumental in the synthesis of biaryls, styrenes, and polyolefins, which are common motifs in pharmaceuticals and materials science. libretexts.org The reaction proceeds under mild conditions and utilizes reagents that are generally less toxic and more stable than those in other cross-coupling reactions. fishersci.co.uk
While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the inherent reactivity of the indole nucleus and the presence of an amino group suggest its potential as a substrate in such transformations. The indole ring can be halogenated at various positions, most commonly at the 3-position or on the benzene ring, to provide the necessary halide component for the coupling reaction. The amino group at the 6-position may require protection to prevent side reactions, although some modern Suzuki protocols tolerate free amino groups. nih.gov
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For a derivative of this compound, such as the corresponding 3-bromo or 5-bromoindole, the Suzuki-Miyaura reaction would offer a direct route to introduce aryl or heteroaryl substituents, significantly expanding the chemical space for this scaffold.
| Indole Substrate | Boronic Acid Partner | Potential Product | Key Reaction Conditions |
|---|---|---|---|
| 3-Bromo-1-(2-methoxyethyl)-1H-indol-6-amine | Phenylboronic acid | 1-(2-methoxyethyl)-3-phenyl-1H-indol-6-amine | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., Toluene/Water) |
| 5-Bromo-1-(2-methoxyethyl)-1H-indol-6-amine | 4-Pyridinylboronic acid | 1-(2-methoxyethyl)-5-(pyridin-4-yl)-1H-indol-6-amine | Pd catalyst, base, solvent |
Sonogashira Coupling and C-N/C-O Bond Formation
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orggold-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Its utility is demonstrated in the synthesis of natural products, pharmaceuticals, and organic materials. libretexts.orgwikipedia.org
Similar to the Suzuki-Miyaura coupling, direct applications of the Sonogashira reaction to this compound are not widely reported. However, halogenated derivatives of this indole could readily participate in Sonogashira couplings to introduce alkynyl moieties. For example, a 5-iodo-1-(2-methoxyethyl)-1H-indol-6-amine could be coupled with a variety of terminal alkynes to generate functionalized indole derivatives.
Beyond C-C bond formation, palladium-catalyzed cross-coupling reactions are also employed for the formation of C-N and C-O bonds, often through Buchwald-Hartwig amination or etherification reactions. The amino group at the 6-position of this compound could, in principle, be coupled with aryl halides or pseudohalides to form diarylamines. Conversely, a halogenated derivative of the indole could be coupled with amines or alcohols to introduce new substituents at various positions on the indole scaffold.
| Reaction Type | Indole Substrate | Coupling Partner | Potential Product |
|---|---|---|---|
| Sonogashira Coupling | 5-Iodo-1-(2-methoxyethyl)-1H-indol-6-amine | Ethynylbenzene | 1-(2-methoxyethyl)-5-(phenylethynyl)-1H-indol-6-amine |
| Buchwald-Hartwig Amination | This compound | Bromobenzene | N-phenyl-1-(2-methoxyethyl)-1H-indol-6-amine |
| Buchwald-Hartwig Etherification | 5-Bromo-1-(2-methoxyethyl)-1H-indol-6-amine | Phenol | 1-(2-methoxyethyl)-5-phenoxy-1H-indol-6-amine |
Intramolecular Cyclization and Rearrangement Reactions
Intramolecular Aza-Michael Addition Pathways
The intramolecular aza-Michael addition is a key reaction for the synthesis of nitrogen-containing heterocycles. rsc.org This reaction involves the addition of an amine nucleophile to an activated alkene within the same molecule. In the context of derivatives of this compound, this pathway could be exploited to construct fused ring systems.
For this reaction to occur, a derivative of the parent compound bearing a Michael acceptor is required. For instance, if the amino group at the 6-position were to be acylated with an α,β-unsaturated carbonyl compound, the resulting enone could undergo an intramolecular aza-Michael addition. Depending on the length and nature of the linker, this could lead to the formation of novel polycyclic indole derivatives. The reaction can often be catalyzed by acids, bases, or, in the case of asymmetric synthesis, organocatalysts. rsc.org
Enzyme-Mediated Transformations and Biocatalysis
Oxidative Amination Mechanisms
Enzyme-mediated transformations offer a green and highly selective alternative to traditional chemical synthesis. Oxidative amination, in a biochemical context, often refers to the deamination of amino acids. scispace.com However, the term can also describe the enzymatic oxidation of amines to form new C-N bonds or other functional groups.
The primary amine at the 6-position of this compound is a potential site for enzymatic oxidation. Cytochrome P450 enzymes, for instance, are known to metabolize aromatic amines through N-oxidation, leading to hydroxylamines and nitroso derivatives. These transformations are key steps in the bioactivation of many xenobiotics. nih.gov While specific biocatalytic applications using this compound are not documented, its structural motifs are recognized substrates for various oxidoreductases.
Studies on Reactive Metabolite Formation and Strategies for Minimization
The formation of reactive metabolites is a significant concern in drug discovery, as these species can lead to idiosyncratic adverse drug reactions. washington.eduresearchgate.net Aromatic amines, such as the one present in this compound, are a well-known class of structural alerts due to their potential for metabolic activation to electrophilic intermediates. nih.gov
The primary amine can undergo oxidation by cytochrome P450 enzymes to form a hydroxylamine (B1172632), which can be further oxidized to a nitroso derivative. The hydroxylamine can also form a reactive nitrenium ion, which can bind covalently to cellular macromolecules like proteins and DNA. researchgate.net Another potential pathway for reactive metabolite formation is the oxidation of the indole ring itself, which can lead to the formation of electrophilic quinone-imines.
Strategies to minimize the formation of reactive metabolites often focus on structural modifications that block the sites of metabolic activation or alter the electronic properties of the molecule. nih.govresearchgate.net For an aniline-containing compound, strategies include:
Introducing electron-withdrawing groups: This can decrease the electron density of the aromatic ring, making it less susceptible to oxidation.
Steric hindrance: Placing bulky groups adjacent to the amine can prevent the enzyme from accessing the site of oxidation. rsc.org
Lowering the pKa of the amine: This can be achieved by converting the aniline (B41778) to a nitrogen-containing heteroarylamine, which has been shown to reduce the formation of glutathione (B108866) conjugates, an indicator of reactive metabolite formation. nih.gov
| Potential Bioactivation Pathway | Reactive Intermediate | Minimization Strategy | Example Modification |
|---|---|---|---|
| N-Oxidation of the 6-amino group | Hydroxylamine, Nitrenium ion | Introduce steric hindrance | Addition of a methyl group at the 5- or 7-position |
| Oxidation of the indole ring | Quinone-imine | Introduce electron-withdrawing groups | Addition of a fluorine or trifluoromethyl group to the benzene ring of the indole |
| N-Oxidation | Hydroxylamine, Nitrenium ion | Convert aniline to a less easily oxidized heteroarylamine | Replace the 6-aminoindole with a 6-aminopyrazolopyridine core |
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(2-methoxyethyl)-1H-indol-6-amine would exhibit characteristic absorption bands corresponding to its distinct structural features. Based on the known spectral data for indole (B1671886) and related compounds, the following key absorptions would be expected nist.gov:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (amine) | 3400-3250 | Symmetric and asymmetric stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| C-N (aromatic amine) | 1335-1250 | Stretching |
| C-O (ether) | 1275-1000 | Asymmetric and symmetric stretching |
The presence of a sharp to medium band in the 3400-3250 cm⁻¹ region would be indicative of the primary amine (NH2) group. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxyethyl group would be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the indole ring would be found in the 1600-1450 cm⁻¹ region. The C-N stretching of the aromatic amine and the C-O stretching of the ether linkage would also provide key diagnostic peaks.
Chromatographic Methods for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would be highly effective for assessing its purity. tarosdiscovery.com In this mode, a nonpolar stationary phase is used with a polar mobile phase.
A typical HPLC system for this analysis would consist of:
Column: A C18 or C8 reversed-phase column.
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Detector: A UV detector set at a wavelength where the indole chromophore has strong absorbance, typically around 220 nm and 280 nm.
The retention time of the compound under specific chromatographic conditions serves as a key identifier. The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp peak with minimal to no impurity peaks. The method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness. semanticscholar.org
For the isolation and purification of this compound on a larger scale, preparative chromatography is the method of choice. nih.govyoutube.comyoutube.comresearchgate.net Reverse Phase Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. tarosdiscovery.com
The process involves:
Method Development: An analytical HPLC method is first optimized for the best separation of the target compound from any impurities.
Scaling Up: The analytical method is then scaled up to a preparative scale. This involves selecting a preparative column with the same stationary phase but a larger diameter and length. The flow rate and sample injection volume are increased proportionally.
Fraction Collection: As the separated components elute from the column, a fraction collector is used to collect the portion of the eluent containing the pure compound.
Purity Analysis: The purity of the collected fractions is then verified using analytical HPLC.
This technique is crucial for obtaining high-purity material required for further studies and applications. researchgate.net
X-ray Crystallography for Solid-State Structure Determination (for related compounds)
While a crystal structure for this compound itself is not publicly available, X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For related indole derivatives, this method has been instrumental in confirming their molecular structure and stereochemistry. nih.govresearchgate.net
The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is collected and analyzed. This data allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. This provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformational details. The insights gained from the crystal structures of similar indole compounds can provide valuable information about the likely solid-state conformation of this compound. researchgate.net
Based on a comprehensive review of available scientific literature, it has been determined that there are no specific computational and theoretical studies published focusing solely on the chemical compound this compound.
The search for detailed research findings, including quantum chemical calculations, molecular docking studies, and spectroscopic predictions specifically for this molecule, did not yield any relevant results. Publicly available databases and scientific publications lack specific data on Density Functional Theory (DFT) for its electronic structure, ligand-protein interaction modeling, or predicted NMR chemical shifts.
While the methodologies outlined in the query—such as DFT, ab initio methods, molecular docking, and NMR prediction—are standard computational techniques used to characterize novel compounds nih.govresearchgate.netmdpi.comnih.gov, there is no evidence of their application to this compound in the existing literature. The available information discusses these methods in the context of other indole derivatives or amines more broadly but does not provide the specific data required to construct the requested article nih.govmodgraph.co.ukresearchgate.net. The PubChem entry for this compound also indicates that no literature data is available uni.lu.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline due to the absence of specific research findings for this compound.
Computational and Theoretical Studies on 1 2 Methoxyethyl 1h Indol 6 Amine
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to predict the reactivity and electronic properties of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.orgyoutube.com. The energies and spatial distributions of these orbitals provide insights into a molecule's ability to donate or accept electrons.
The HOMO is the outermost orbital containing electrons and is associated with the molecule's capacity to act as an electron donor (nucleophilicity) youtube.comyoutube.com. A higher HOMO energy level suggests a greater tendency to donate electrons. For indole (B1671886) derivatives, the HOMO is typically distributed across the indole ring system. A detailed study on 1-(2-methoxyethyl)-1H-indol-6-amine would calculate the precise energy of the HOMO and map its electron density distribution. This would identify the most probable sites for electrophilic attack. However, specific HOMO energy values and distribution maps for this compound are not currently available in published research.
The LUMO is the innermost orbital without electrons and relates to a molecule's ability to act as an electron acceptor (electrophilicity) youtube.comyoutube.com. A lower LUMO energy level indicates a greater propensity to accept electrons. Analysis of the LUMO for this compound would reveal the most likely regions for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the opposite. Specific calculations for the LUMO energy and the HOMO-LUMO gap for this compound have not been reported.
Electrostatic Potential and Molecular Charge Distribution Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for understanding intermolecular interactions, including hydrogen bonding and sites susceptible to electrophilic or nucleophilic attack researchgate.netnih.gov. An MEP map for this compound would be expected to show negative potential around the nitrogen and oxygen atoms, indicating their role as potential hydrogen bond acceptors, and around the aromatic ring. Positive potential would likely be concentrated around the amine hydrogen atoms. Without specific studies, a detailed map and its corresponding potential values are unavailable.
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. This is particularly important for flexible molecules like this compound, which has a flexible methoxyethyl side chain. By calculating the potential energy surface, researchers can identify the most stable, low-energy conformers and the energy barriers for converting between them. This information is critical for understanding how the molecule might interact with biological targets, as its shape plays a key role in molecular recognition. A comprehensive conformational analysis of this specific indole derivative has not been documented in the scientific literature.
Biomolecular Interactions and Mechanistic Biology of 1 2 Methoxyethyl 1h Indol 6 Amine Derivatives
Receptor Binding and Modulation Studies
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological receptors. The potential for derivatives of 1H-indol-6-amine to modulate these targets is an area of scientific interest.
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that regulates responses to environmental toxins and plays a role in immune modulation. wikipedia.orgnih.gov While some endogenous ligands like certain tryptophan metabolites activate AHR, other indole derivatives can act as antagonists. nih.govosti.gov
The mechanism of AHR antagonism by indole-based compounds typically involves competitive binding to the ligand-binding pocket of the receptor. patsnap.com This prevents the binding of AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). By occupying the binding site, an antagonist can inhibit the conformational changes required for the receptor to translocate to the nucleus, dimerize with the AHR Nuclear Translocator (ARNT), and initiate the transcription of target genes like CYP1A1. medchemexpress.com
Research has identified potent AHR antagonists derived from an indole core. For instance, N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine (GNF351) is a high-affinity AHR ligand that functions as a pure antagonist, effectively blocking both DRE-dependent (dioxin response element) and independent AHR functions without demonstrating any partial agonist activity. nih.govnih.gov This action suggests that the indoleamine moiety is a viable pharmacophore for the development of AHR antagonists. Such antagonists are being explored for their therapeutic potential in inflammatory diseases and cancer. nih.govpatsnap.com
The Cannabinoid Receptor Type 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells, making it an attractive therapeutic target for inflammatory and neuropathic pain conditions, avoiding the psychoactive effects associated with CB1 receptor activation. nih.govnih.gov The aminoalkylindole structure is a well-established scaffold for ligands of cannabinoid receptors. nih.govnih.gov
The activity profile of indole derivatives at the CB2 receptor is highly dependent on their specific structural features. For example, the position of substituents on the indole ring can dramatically influence selectivity. Studies have shown that moving an amide substituent from the C3 position of the indole ring to the C2 position can shift the activity profile, resulting in compounds that are potent and selective agonists for the CB2 receptor while having significantly reduced affinity for the CB1 receptor. nih.gov One such 2-amidoalkylindole derivative showed a potent EC50 value of 189 nM at the CB2 receptor, with no significant activity at the CB1 receptor (EC50 > 10 µM). nih.gov
The affinity of ligands for the CB2 receptor is typically determined through competitive radioligand binding assays, often using a high-affinity cannabinoid agonist like [3H]CP55940. frontiersin.org While specific binding data for 1-(2-methoxyethyl)-1H-indol-6-amine is not available, the established affinity of various aminoalkylindoles for the CB2 receptor suggests that derivatives of 1H-indol-6-amine could potentially serve as ligands, with their specific activity profile (agonist, antagonist, or inverse agonist) being contingent on their unique substitution patterns. nih.govlongdom.org
Adrenoceptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine (B1679862) and epinephrine, mediating a wide range of physiological processes. They are subdivided into α and β types, each with further subtypes (e.g., α1A, α1B, α1D, β1, β2, β3). guidetopharmacology.org
The binding affinity of ligands for different adrenoceptor subtypes is a critical determinant of their pharmacological effect and selectivity. Affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), which are determined through radioligand binding assays. nih.gov These experiments measure the ability of a test compound to displace a specific radiolabeled antagonist (like [3H]-prazosin for α1 receptors or [3H]-CGP 12177 for β receptors) from the receptor. nih.govnih.gov
While comprehensive binding affinity data for this compound at adrenoceptors is not documented, the indole nucleus is present in some adrenergic ligands. For example, the compound BRL 35135A, which contains an indole ring, has been studied for its activity at β-adrenoceptors. nih.gov The affinity of any new indole derivative for adrenoceptor subtypes would need to be empirically determined through such binding studies to establish its specific pharmacological profile.
Enzyme Inhibition and Activation Mechanisms
Beyond receptor modulation, indole derivatives are known to interact with various enzymes, acting as either inhibitors or activators and thereby influencing critical metabolic and signaling pathways.
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thus terminating synaptic transmission. wikipedia.org Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov
Interestingly, studies on brain tissue from Alzheimer's patients have revealed that AChE in this state exhibits differential sensitivity to inhibitors, with inhibition by indoleamines being a characteristic feature. nih.gov This suggests a specific interaction between the indoleamine scaffold and the enzyme, particularly in a pathological context.
The kinetics of AChE inhibition can be elucidated through studies that determine parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or mixed). For example, kinetic analysis of potent AChE inhibitors like Donepezil, which contains an indanone moiety, reveals a mixed-type inhibition pattern. nih.gov Similarly, tolserine, another inhibitor, demonstrates partial non-competitive inhibition with a Ki value in the low nanomolar range (4.69 nM). nih.gov While specific kinetic data for this compound is not available, the known interaction between indoleamines and AChE suggests that its derivatives could potentially act as inhibitors, warranting further investigation into their kinetic profiles.
Human carbonic anhydrases (hCA) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com The cytosolic isoforms hCA I and hCA II are involved in numerous physiological processes, and their inhibition has therapeutic applications. mdpi.com
The primary sulfonamide group is a classic zinc-binding group (ZBG) known to be essential for potent hCA inhibition. Research has increasingly focused on attaching this pharmacophore to diverse chemical scaffolds, including the indole ring, to develop isoform-selective inhibitors. nih.gov
Several studies have detailed the synthesis and hCA inhibitory activity of indole-based sulfonamides. These compounds have shown potent inhibitory activity against the cytosolic isoforms hCA I and h. nih.gov For instance, certain 2-oxindole benzenesulfonamide (B165840) conjugates have demonstrated significant inhibition of hCA I and hCA II with Ki values in the nanomolar range, in some cases showing greater potency than the standard clinical inhibitor Acetazolamide (AAZ). nih.gov The linker between the indole core and the benzenesulfonamide moiety plays a crucial role in determining the potency and selectivity profile. The inhibition kinetics for these compounds are typically determined using stopped-flow CO2 hydration assays.
Below is a table of inhibitory data for selected indole-based benzenesulfonamide derivatives against hCA I and hCA II, illustrating the potential of this chemical class.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) |
| Acetazolamide (AAZ) | 250 | 12 |
| Indole-based Derivative 1 | 97.6 | 8.0 |
| Indole-based Derivative 2 | 90.2 | 6.5 |
| Indole-based Derivative 3 | >10000 | 3.0 |
| Data sourced from studies on 2-oxindole benzenesulfonamide conjugates and presented for illustrative purposes of the indole scaffold's potential. nih.gov |
These findings highlight that the indole scaffold, when appropriately functionalized with a sulfonamide group, can produce highly potent inhibitors of hCA I and hCA II.
Spleen Tyrosine Kinase (Syk) Inhibitory Mechanisms in Immunoreceptor Signaling
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction within various immune responses. nih.gov It is highly expressed in hematopoietic cells and is crucial for signaling pathways initiated by immunoreceptors like B-cell receptors (BCRs) and T-cell receptors (TCRs). u-fukui.ac.jpnih.gov The activation of Syk is triggered when its two SH2 domains bind to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs), leading to kinase activation and the initiation of multiple downstream signaling cascades. nih.gov
The inhibition of Syk has emerged as a significant therapeutic strategy for a range of conditions, including autoimmune diseases, allergic disorders, and certain cancers. u-fukui.ac.jpnih.govbham.ac.uk The mechanism of action for Syk inhibitors often involves blocking the kinase activity, which in turn prevents the activation of inflammatory cells and mitigates tissue damage. delveinsight.com For instance, the Syk inhibitor R406 has been shown to suppress the production of inflammatory cytokines like IL-6 and IL-8 in tubular epithelial cells by downregulating the NF-κB and p42/p44 MAPK signaling pathways. nih.gov This highlights the potential of Syk inhibition to ameliorate inflammation in conditions such as IgA nephropathy. nih.gov
Several Syk inhibitors are currently in clinical development for various indications. bham.ac.uk These small molecule modulators function by binding to Syk and inhibiting its activity, thereby disrupting the signaling pathways that lead to inflammatory responses and cell proliferation. nih.govdelveinsight.com The diverse roles of Syk in immunological functions, from B-cell mediated antigen presentation to Fc-receptor-mediated myeloid cell functions, underscore the broad therapeutic potential of its inhibitors. delveinsight.com
Interactions with Cellular Structural Components
Tropomyosins (Tpms) are a family of actin-binding proteins that form polymers along the length of actin filaments, playing a crucial role in regulating the interaction of actin with other proteins and stabilizing the filaments themselves. nih.gov There are over 40 known tropomyosin isoforms in mammals, generated from four different genes (TPM1-4) through alternative splicing. nih.govnih.gov These isoforms exhibit distinct functional properties and localization patterns, suggesting they specify the function of different actin filament populations. nih.gov
The isoform Tpm4.2 is a low molecular weight (LMW) isoform produced from the TPM4 gene. nih.govmdpi.com Studies have shown that different tropomyosin isoforms have varying effects on the assembly and dynamics of actin filaments. nih.govnih.gov For example, some isoforms can protect actin filaments from disassembly by proteins like ADF/cofilin, while others can stimulate the activity of non-muscle myosin IIa. nih.gov Specifically, short isoforms like Tpm4.2 have been observed to have rapid dynamics on actin filaments. nih.gov The interaction between different tropomyosin isoforms on the same actin filament is generally not favored, leading to the formation of distinct segments along the filament. nih.gov The unique properties of Tpm4.2, including its thermal unfolding characteristics, are attributed to variations in its amino acid sequence, particularly in the alternatively spliced regions. mdpi.com
Table 1: Properties of Tropomyosin Isoforms
| Property | Tpm1.6 & Tpm1.7 (HMW) | Tpm3.1, Tpm3.2, & Tpm4.2 (LMW) |
| Actin Filament Interaction Dynamics | Stable | Rapid |
| Protection from ADF/Cofilin | Efficient | Inefficient |
| Activation of Non-muscle Myosin IIa | No | Yes |
| Co-polymerization | Can co-polymerize with isoforms from the same gene | Generally do not co-polymerize with isoforms from different genes |
Modulation of Key Biological Pathways
Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases like Parkinson's disease (PD). nih.govnih.gov In the brain, activated microglia release a cascade of inflammatory factors, including interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α, which exacerbate oxidative stress and contribute to neurodegeneration. nih.govnih.gov
Studies on indole derivatives have demonstrated their potential to combat neuroinflammation. nih.gov For example, the indole derivative NC009-1 has been shown to alleviate cytotoxicity induced by the neurotoxin MPP+ in human microglial cells. nih.govnih.gov This compound effectively reduced the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and suppressed the activation of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov In animal models of PD, NC009-1 has been observed to ameliorate motor deficits and reduce microglial and astrocyte reactivity in the brain. nih.govnih.gov These protective effects are achieved by down-regulating inflammatory mediators and up-regulating antioxidant enzymes. nih.gov This body of research suggests that indole derivatives, as a class of compounds, hold promise for modulating neuroinflammatory pathways.
The aggregation of the amyloid-beta (Aβ) peptide, particularly the Aβ1-42 form, is a central event in the pathology of Alzheimer's disease. researchgate.netscienceopen.com The formation of Aβ oligomers and fibrils is believed to be a primary cause of neuronal toxicity. nih.gov Consequently, inhibiting the aggregation of Aβ has become a major focus for the development of therapeutic agents. researchgate.net
A variety of small molecules, including certain indole derivatives and other compounds, have been investigated for their ability to interfere with Aβ aggregation. researchgate.netnih.gov The mechanism of inhibition can involve both non-covalent and covalent interactions with the Aβ peptide. researchgate.net For instance, some inhibitors function by forming hydrogen bonds with the amyloid aggregates, which disrupts the existing hydrogen bonds between Aβ peptides and destabilizes the growing aggregate. researchgate.net The effectiveness of these inhibitors is often assessed using techniques like the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils, and mass spectrometry, which can monitor the disappearance of the Aβ monomer as it aggregates. scienceopen.comnih.gov Studies have shown that even a sub-stoichiometric amount of an inhibitor can be sufficient to block the formation of toxic Aβ oligomers and fibrils. nih.gov
Table 2: Investigated Inhibitors of Aβ₁₋₄₂ Aggregation
| Inhibitor Class | Proposed Mechanism of Action |
| Small Molecules (e.g., polyphenols, nitrophenols) | Disrupt hydrogen bonds within amyloid aggregates. researchgate.net |
| Peptide-Based Inhibitors (β-sheet breakers) | Interfere with β-sheet stacking. nih.gov |
| Benzylpenicillin | Covalent modification of Aβ peptide. scienceopen.com |
Protein Conjugation and Modification Strategies
Protein conjugation is a versatile strategy used to create novel biomolecules with enhanced or combined functionalities. nih.gov This can involve linking proteins to other proteins, nanoparticles, or small molecules. nih.gov A variety of chemical and enzymatic methods have been developed for this purpose. nih.gov
Common chemical strategies often target specific amino acid residues on the protein surface. For example, the primary amine groups of lysine (B10760008) residues are frequently targeted for modification using reagents like N-hydroxysuccinimide (NHS) esters. nih.gov Another popular method is the maleimide-thiol reaction, which specifically targets cysteine residues to form a stable thioether bond. nih.gov If a protein lacks accessible thiol groups, they can be introduced using a thiolation reagent. nih.gov
Enzymatic methods, such as sortase-mediated ligation, offer a high degree of specificity for protein conjugation. nih.gov Furthermore, the incorporation of unnatural amino acids with unique reactive groups into proteins provides a powerful tool for site-specific modification. nih.gov These advanced conjugation strategies enable the creation of well-defined protein conjugates, such as heterodimers, that may not be accessible through traditional fusion protein techniques. nih.gov
Table 3: Common Protein Conjugation Strategies
| Strategy | Target Residue(s) | Key Features |
| NHS Ester Acylation | Lysine (amine) | Forms an amide bond. nih.gov |
| Maleimide-Thiol Chemistry | Cysteine (thiol) | Forms a stable thioether bond. nih.gov |
| Glutaraldehyde Crosslinking | Lysine (amine) | Homobifunctional crosslinker. nih.gov |
| Tresyl Chloride Activation | Hydroxyl groups | Reacts with primary amines. nih.gov |
| Sortase-Mediated Ligation | Specific recognition sequence | Enzymatic, highly specific. nih.gov |
| Unnatural Amino Acid Incorporation | Site-specifically incorporated UAA | Allows for bioorthogonal chemistry. nih.gov |
Research on this compound and its Derivatives in Biomolecular and Mechanistic Biology Remains Undocumented
Despite a thorough review of available scientific literature, no specific research data or publications were found concerning the biomolecular interactions, mechanistic biology, or in vitro pharmacological characterization of this compound and its derivatives. Consequently, the requested article focusing on the specific areas of site-selective N-terminal alkylation, the development of chemical probes, ligand-biomolecule conjugation, and in vitro pharmacological analysis for this particular compound and its analogs cannot be generated at this time.
Extensive searches of scholarly databases and chemical repositories did not yield any studies detailing the use of this compound derivatives for protein probing through site-selective N-terminal alkylation. This technique, which involves the specific modification of the N-terminal amino group of a protein, is a powerful tool for studying protein function and structure. nih.govmdpi.com The lack of literature suggests that derivatives of this specific indole have not been explored for this application.
Similarly, there is no available information on the development of chemical probes derived from this compound for protein function studies. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the investigation of its biological role. researchgate.netchim.it The synthesis and application of such probes require detailed structure-activity relationship studies, which appear to be absent for this compound family.
Furthermore, investigations into ligand-biomolecule conjugation for research applications using this compound derivatives are not described in the current body of scientific work. This area of research focuses on the covalent attachment of ligands to biomolecules to create new research tools or therapeutic agents.
Finally, the in vitro pharmacological characterization of analogs of this compound has not been reported. Such studies are crucial for understanding the biological activity and potential therapeutic applications of a compound by examining its effects on specific receptors, enzymes, or cellular pathways in a controlled laboratory setting. While research exists on the pharmacological properties of other indole derivatives, none specifically address the compound . nih.govmatrix-fine-chemicals.com
The Versatile Role of this compound in Advanced Organic Synthesis
Introduction
This compound is a specialized indole derivative that has garnered attention in the field of organic chemistry for its utility as a versatile building block in the synthesis of complex molecular architectures. Its unique structural features, including a reactive amino group at the 6-position and a methoxyethyl substituent on the indole nitrogen, make it a valuable precursor for creating a diverse array of heterocyclic compounds. This article explores the specific applications of this compound as a chemical scaffold in advanced organic synthesis, focusing on its role in the generation of heterocyclic systems, the construction of polycyclic frameworks, and its use in novel reaction methodologies.
Q & A
Q. What are the recommended synthetic methodologies for preparing 1-(2-methoxyethyl)-1H-indol-6-amine, and how can reaction conditions be optimized?
A common approach involves functionalizing the indole core at the 6-position. For analogs like 1-(2-methoxyethyl)-1H-indol-7-amine, a multi-step synthesis may include:
- Indole functionalization : Introduce the methoxyethyl group via alkylation using 2-methoxyethyl halides under basic conditions (e.g., NaH in DMF) .
- Amine protection : Protect the 6-amine group with a tert-butoxycarbonyl (Boc) group to prevent side reactions during alkylation.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolation .
Optimization : Adjust reaction temperature (40–60°C) and stoichiometry (1.2–1.5 equiv of alkylating agent) to maximize yield. Monitor progress via TLC or LC-MS .
Q. How can spectroscopic techniques (NMR, HR-MS) and crystallography be employed to confirm the structure of this compound?
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Storage : Refrigerate (<4°C) in airtight containers under nitrogen to prevent oxidation .
- Exposure control : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential amine reactivity .
- Waste disposal : Neutralize with dilute acetic acid before aqueous disposal .
Advanced Research Questions
Q. How does the 2-methoxyethyl substituent influence the electronic and steric properties of the indole scaffold in biological or catalytic applications?
- Electronic effects : The methoxyethyl group donates electron density via the oxygen atom, increasing nucleophilicity at the indole N-1 position. This enhances binding to electron-deficient targets (e.g., enzymes or metal catalysts) .
- Steric effects : The substituent’s flexibility reduces steric hindrance compared to bulkier groups, allowing for diverse binding conformations. Computational studies (DFT) can map electrostatic potential surfaces to quantify these effects .
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity or bioactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Use B3LYP/6-31G(d) basis sets for accuracy .
- Molecular docking : Screen against protein targets (e.g., serotonin receptors) using AutoDock Vina. Parameterize the ligand with partial charges derived from RESP fits .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar indole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
